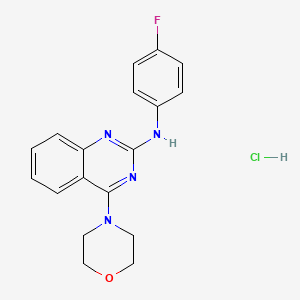

![molecular formula C22H18N2O4 B2839543 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922108-39-2](/img/structure/B2839543.png)

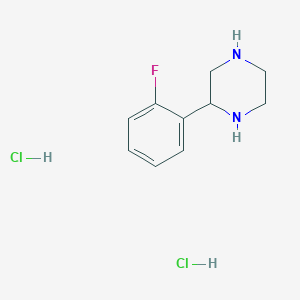

2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

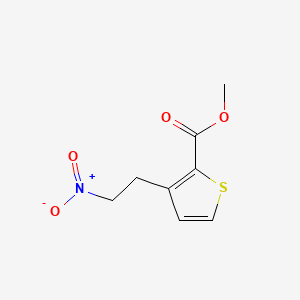

“2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a compound that has been studied in the context of asymmetric transfer hydrogenation . It is a biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine .

Synthesis Analysis

The compound has been synthesized using a Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water . The protocol provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core. The compound also contains a methoxyphenyl group and an acetamide group .Chemical Reactions Analysis

The compound has been involved in Ru-Catalyzed asymmetric transfer hydrogenation reactions . This reaction involves the transfer of hydrogen from a source to the compound, resulting in the formation of a new compound .Physical And Chemical Properties Analysis

The compound has a boiling point of 528.2°C at 760 mmHg and a density of 1.349g/cm3 . Its flash point is 203.8°C .Scientific Research Applications

Electrocatalysis for Hydrogen Peroxide Production

Background: Mesoporous carbon nitride (MCN) serves as a promising material for electrocatalysis due to its unique structure and surface properties. Researchers have integrated 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (II) (also known as cobalt tetramethoxyphenylporphyrin, CoTMPP) with MCN to create a composite material called CoTMPP@MCN.

Applications:- Hydrogen Peroxide Synthesis : CoTMPP@MCN exhibits a higher onset potential for the oxygen reduction reaction (ORR) compared to bare MCN. It demonstrates high selectivity for two-electron oxygen reduction to produce hydrogen peroxide (H₂O₂) in both acidic and basic media. The faradaic efficiency of H₂O₂ production is impressive, making CoTMPP@MCN a potential electrocatalyst for industrial hydrogen peroxide synthesis .

Drug Discovery

Background: The compound’s complex structure suggests potential biological activity. Investigating its interactions with biological targets can lead to drug discovery.

Applications:- Anticoagulant Research : Given its structural similarity to razaxaban, further exploration could reveal its binding affinity to coagulation factor Xa (fXa), which is crucial for anticoagulant therapy .

Antioxidant Properties

Background: The compound’s methoxyphenyl groups contribute to its antioxidant activity. Understanding its derivatives can shed light on its role in oxidative stress management.

Applications:- Maillard Reaction Intermediates : Derivatives of this compound may enhance antioxidant properties in Maillard reaction products. Investigating its hydroxyl-protected forms can provide insights into its antioxidant mechanisms .

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-27-16-9-6-14(7-10-16)12-21(25)23-15-8-11-19-17(13-15)22(26)24-18-4-2-3-5-20(18)28-19/h2-11,13H,12H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPHZVFMVMYBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)

![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)